8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-11-3-6-13(7-4-11)17-15-10-19-16-8-5-12(2)9-14(16)18(15)21-20-17/h3-10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGOWKGMRVNKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad range of pharmacological activities.
Mode of Action
Quinoline derivatives have been known to exhibit high and selective activity attained through different mechanisms of action.
Biochemical Pathways
Quinoline derivatives have been known to affect various biological pathways.
Biological Activity
8-Methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and findings from relevant studies.
Chemical Structure and Properties
The chemical structure of 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be represented as follows:
- Molecular Formula : C16H15N3
- CAS Number : 1030132-81-0
This compound features a pyrazolo[4,3-c]quinoline scaffold, which is known for its ability to interact with various biological targets.
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The findings are summarized in Table 1.
| Compound | IC50 (μM) | Cytotoxicity (%) |
|---|---|---|
| 2a | 0.39 | 9 |
| 2i | TBD | TBD |
| 2m | TBD | TBD |
Note: Values for compounds 2i and 2m are pending further study.
The anti-inflammatory mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been investigated. In vitro assays demonstrated that several derivatives exhibited cytotoxic effects against various cancer cell lines. The results are presented in Table 2.
| Compound | Cell Line | GI50 (μM) | Proliferation (%) |
|---|---|---|---|
| 1M | NUGC-3 | <8 | <30 |
| 2E | ACHN | <8 | <30 |
| 2P | PC-3 | <8 | <30 |
These compounds showed effective inhibition patterns against DNA topoisomerase I and IIα activities, which are critical targets in cancer therapy .
Case Studies
- Study on Anti-inflammatory Effects : A recent study highlighted the anti-inflammatory properties of various pyrazolo[4,3-c]quinolines, including structural optimization to enhance efficacy. The most potent compounds were analyzed for their ability to inhibit NO production in RAW 264.7 cells .
- Anticancer Evaluation : Another investigation focused on the antiproliferative effects of synthesized pyrazolo[4,3-f]quinolines against multiple cancer cell lines. Selected compounds showed significant cytotoxicity and were further evaluated for their mechanism of action involving DNA topoisomerase inhibition .
Scientific Research Applications
8-Methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline that has a pyrazolo ring fused to a quinoline structure, contributing to its chemical properties and biological activities. The presence of the methyl and p-tolyl groups enhances its hydrophobic character, which influences its interactions with biological targets. Its molecular formula is C19H16N2.
Potential Applications
8-Methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline and similar compounds have potential applications in pharmaceutical development and material science.
Pharmaceutical Development
- Due to its anticancer and anti-inflammatory properties, 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline could serve as a lead compound for drug development.
- Pyrazolo[4,3-c]quinoline derivatives can serve as photosensitizing anti-cancer agents .
- They can also be used as benzodiazepine antagonists and selective cyclooxygenase-2 (COX-2) inhibitors, with some exhibiting anti-inflammatory properties .
Material Science
- The pyrazolo[4,3-c]quinoline-based compounds have potential as photosensitizing anti-cancer agents and fluorescence probes .
Structural Analogs
Several compounds share structural similarities with 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Chloro-1H-pyrazolo[4,3-c]quinoline | Pyrazoloquinoline | Exhibits potent anti-inflammatory activity |
| 5-Methyl-2-(p-tolyl)pyrazolo[4,3-c]quinoline | Pyrazoloquinoline | Noted for anticancer effects against specific cell lines |
| 6-Amino-1H-pyrazolo[4,3-c]quinoline | Pyrazoloquinoline | Shows high cytotoxicity in various cancer models |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1. Structural and Functional Comparison of Pyrazoloquinoline Derivatives
Key Observations:
Anti-inflammatory Potency: The target compound and derivative 2i both inhibit NO production, but 2i achieves higher potency due to its 4-hydroxyphenylamino group, which enhances hydrogen bonding with iNOS . Substitution at position 8 (e.g., methyl vs. ethoxy) affects metabolic stability. Ethoxy groups may improve half-life but reduce membrane permeability compared to methyl .
Cytotoxic Activity :
- Fluorinated derivatives (e.g., 3-(4-fluorophenyl)) exhibit moderate anticancer activity, likely due to fluorine’s electronegativity enhancing target binding .
- Diphenyl derivatives (e.g., 1-(4-chlorophenyl)-6,8-diphenyl) show broader cytotoxicity, possibly from increased π-π stacking interactions .
Scaffold Differences: Pyrazolo[3,4-b]quinolines (e.g., 6-methoxy-3,8-dimethyl) demonstrate anxiolytic effects via benzodiazepine receptor modulation, a mechanism distinct from pyrazolo[4,3-c]quinolines .
Quantitative Structure-Activity Relationship (QSAR) Insights
- Electron-Donating Groups : Methoxy and methyl groups at positions 6 and 8 enhance electron density, improving binding to hydrophobic pockets in enzymes like COX-2 .
- Hydrophobic Interactions : The p-tolyl group in the target compound increases lipophilicity (logP ~3.2), favoring passive diffusion across cell membranes compared to polar derivatives like 2m (logP ~2.5) .
Q & A
Q. Why do some synthetic routes produce unexpected ring systems (e.g., pyrido[2,3-h]pyrazoloquinolines)?
- Methodological Answer : Competing ring closures occur due to nucleophile positioning. For instance, 5-aminoquinoline derivatives may undergo unexpected cyclization with 5-chloropyrazolecarboxylic acids, forming pyrido-fused products instead of pyrazoloquinolines. Mechanistic studies (e.g., trapping intermediates) and DFT simulations identify kinetic vs. thermodynamic pathways .
Tables for Key Data
| Synthetic Method | Key Conditions | Yield (%) | Reference |
|---|---|---|---|
| Phosphazene intermediate route | 2,4-Dichloroquinoline-3-carbonitrile | 65–75 | |
| Microwave-assisted catalysis | Yb(OTf)₃, CuI, DMF, 175°C | 78–85 | |
| Thermal cyclization | Pyrazole carboxylate, 150°C | 50–60 |
| Biological Activity | Assay Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Topoisomerase I inhibition | DNA relaxation assay | 1.2–3.8 | |
| Caspase-3 inhibition | Fluorogenic substrate assay | 0.8–2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
